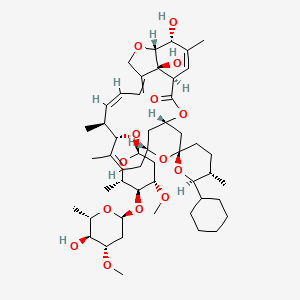
(+)-Ipratropine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Ipratropine is a chiral compound that belongs to the class of tropane alkaloids. It is a synthetic derivative of atropine and is used primarily for its anticholinergic properties. This compound is known for its ability to inhibit the action of acetylcholine on muscarinic receptors, making it useful in various medical applications, particularly in the treatment of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Ipratropine typically involves the esterification of tropine with tropic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process can be summarized as follows:
Esterification: Tropine is reacted with tropic acid in the presence of hydrochloric acid to form this compound.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Esterification: Large quantities of tropine and tropic acid are reacted in industrial reactors.
Continuous Purification: The crude product is continuously purified using industrial-scale chromatography or crystallization methods to ensure high purity and yield.
化学反応の分析
Types of Reactions
(+)-Ipratropine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound, often with altered pharmacological properties.
Substitution Products: Substituted derivatives with different functional groups replacing the ester group.
科学的研究の応用
(+)-Ipratropine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on muscarinic receptors and its role in neurotransmission.
Medicine: Extensively researched for its therapeutic potential in treating respiratory conditions, gastrointestinal disorders, and as a pre-anesthetic medication.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes.
作用機序
(+)-Ipratropine exerts its effects by competitively inhibiting the action of acetylcholine on muscarinic receptors. This inhibition prevents the activation of these receptors, leading to a decrease in parasympathetic nervous system activity. The primary molecular targets are the muscarinic acetylcholine receptors, particularly the M3 subtype, which is involved in smooth muscle contraction and glandular secretion.
類似化合物との比較
Similar Compounds
Atropine: A racemic mixture of (+)- and (-)-hyoscyamine, used for similar anticholinergic effects.
Scopolamine: Another tropane alkaloid with similar pharmacological properties but different therapeutic uses.
Tiotropium: A long-acting anticholinergic agent used in the treatment of COPD.
Uniqueness
(+)-Ipratropine is unique due to its specific stereochemistry, which contributes to its distinct pharmacological profile. Unlike atropine, which is a racemic mixture, this compound is a single enantiomer, providing more targeted and predictable effects. Its selectivity for muscarinic receptors also makes it a valuable compound in both research and clinical settings.
特性
CAS番号 |
141197-26-4 |
|---|---|
分子式 |
C20H30NO3+ |
分子量 |
332.5 g/mol |
IUPAC名 |
[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C20H30NO3/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15/h4-8,14,16-19,22H,9-13H2,1-3H3/q+1/t16-,17+,18?,19-,21?/m0/s1 |
InChIキー |
OEXHQOGQTVQTAT-SSZRJXQFSA-N |
異性体SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3)C |
正規SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
同義語 |
8-Azoniabicyclo[3.2.1]octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-, [3(R)-(endo,syn)]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol](/img/structure/B1175997.png)


